4,5,6,7-Tetrahydroisobenzofuran
Overview
Description
4,5,6,7-Tetrahydroisobenzofuran is an organic compound with the molecular formula C8H8O3. It is a versatile chemical used in various fields, including synthetic organic chemistry and pharmaceuticals. The compound is known for its unique structure, which includes a furan ring fused with a cyclohexane ring, making it a valuable building block for synthesizing more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5,6,7-Tetrahydroisobenzofuran can be synthesized through several methods. One common approach involves the Diels-Alder reaction between maleic anhydride and butadiene, followed by hydrogenation to yield the desired product . The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions, followed by purification steps such as distillation or crystallization to achieve high purity levels . The use of continuous flow reactors has also been explored to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydroisobenzofuran undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents
Major Products Formed:
Oxidation: this compound-1,3-dione
Reduction: Saturated derivatives of the original compound
Substitution: Functionalized furan derivatives
Scientific Research Applications
4,5,6,7-Tetrahydroisobenzofuran has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydroisobenzofuran involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and influencing biochemical pathways . Its unique structure allows it to fit into specific binding sites, making it a valuable tool in studying enzyme-substrate interactions and drug-receptor binding.
Comparison with Similar Compounds
- 3,4,5,6-Tetrahydrophthalic anhydride
- 1-Cyclohexene-1,2-dicarboxylic anhydride
- 4,7-Ethanoisobenzofuran-1,3-dione
Comparison: 4,5,6,7-Tetrahydroisobenzofuran stands out due to its unique furan-cyclohexane fused structure, which imparts distinct chemical properties and reactivity . Compared to similar compounds, it offers greater versatility in synthetic applications and a broader range of potential modifications .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-2-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-4-8-6-9-5-7(8)3-1/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNLUGGQSCKAME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=COC=C2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449078 | |
Record name | 4,5,6,7-tetrahydroisobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91632-72-3 | |
Record name | 4,5,6,7-tetrahydroisobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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